molecular formula C21H20N2O6 B2786117 Methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate CAS No. 1357935-42-2

Methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate

Cat. No. B2786117
CAS RN: 1357935-42-2
M. Wt: 396.399
InChI Key: OWRCGQCBGMGLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate is a chemical compound that belongs to the class of quinoline carboxylates. It has shown potential in scientific research applications due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate involves the inhibition of various enzymes and proteins. It has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. It also inhibits the activity of NF-κB, a protein that regulates the expression of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
Methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of NF-κB. Additionally, it has been found to exhibit antifungal and antibacterial activity by inhibiting the growth of various fungal and bacterial strains.

Advantages and Limitations for Lab Experiments

Methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has shown potential in various scientific research applications. However, it also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of Methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate. One potential direction is to study its potential in the treatment of other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its potential in combination with other anti-cancer drugs for the treatment of various types of cancer. Additionally, further studies are needed to determine its potential toxicity and side effects at various concentrations.

Synthesis Methods

The synthesis of Methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate involves the reaction of 6-methoxy-2-nitroaniline with 2,4-dimethoxybenzyl bromide to form 6-methoxy-2-nitroanilino-2,4-dimethoxybenzyl ether. This is further reacted with ethyl 6-bromo-4-(2-oxoethyl)quinoline-2-carboxylate to obtain Methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate.

Scientific Research Applications

Methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate has been studied for its potential in various scientific research applications. It has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also shown potential in the treatment of inflammatory diseases by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been studied for its antifungal and antibacterial properties.

properties

IUPAC Name

methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c1-26-14-6-4-5-13(9-14)22-20(24)12-29-19-11-18(21(25)28-3)23-17-8-7-15(27-2)10-16(17)19/h4-11H,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRCGQCBGMGLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-methoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate

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